molecular formula C7H14N2O3S2 B12062875 3-(Ethyldisulfanyl)-L-alanylglycine CAS No. 63695-95-4

3-(Ethyldisulfanyl)-L-alanylglycine

Cat. No.: B12062875
CAS No.: 63695-95-4
M. Wt: 238.3 g/mol
InChI Key: OHGDCZQFOLDGGR-YFKPBYRVSA-N
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Description

3-(Ethyldisulfanyl)-L-alanylglycine is a modified dipeptide derivative of L-alanylglycine (H-Ala-Gly-OH), distinguished by the presence of an ethyldisulfanyl (-S-S-C₂H₅) group at the third position of the alanine residue.

Properties

CAS No.

63695-95-4

Molecular Formula

C7H14N2O3S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

OHGDCZQFOLDGGR-YFKPBYRVSA-N

Isomeric SMILES

CCSSC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CCSSCC(C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[3-(ethyldithio)-L-alanyl]- typically involves the protection of amino and carboxyl groups, followed by the introduction of the ethyldithio group. One common method includes the use of N-(tert-butoxycarbonyl)-L-alanine as a starting material. The ethyldithio group is introduced via a nucleophilic substitution reaction using ethyl disulfide under basic conditions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of Glycine, N-[3-(ethyldithio)-L-alanyl]- may involve large-scale synthesis using automated peptide synthesizers

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[3-(ethyldithio)-L-alanyl]- can undergo various chemical reactions, including:

    Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The ethyldithio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-[3-(ethyldithio)-L-alanyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-[3-(ethyldithio)-L-alanyl]- involves its interaction with various molecular targets and pathways. The ethyldithio group can modulate the reactivity and binding affinity of the compound, influencing its biological activity. For example, it may interact with thiol-containing enzymes or proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Comparisons

L-Alanylglycine (CAS 687-69-4)
  • Molecular Formula : C₅H₁₀N₂O₃ .
  • Synthesis : Prepared via catalytic hydrogenation of benzyloxycarbonyl-L-alanylglycine (Z-Ala-Gly-OH) .
  • Polymerization : Polymerizes using diphenylphosphoryl azide (DPPA) in dimethyl sulfoxide (DMSO) and triethylamine (TEA), yielding poly(L-alanylglycine) with an intrinsic viscosity of 0.16 dL/g (43% yield) .
  • Key Features : Lacks the ethyldisulfanyl group, resulting in simpler reactivity and absence of redox-sensitive bonds.
Glycyl-L-alanine
  • Molecular Formula : C₅H₁₀N₂O₃ (isomeric to L-alanylglycine).
  • Polymerization : Higher yield (72%) but lower intrinsic viscosity (0.13 dL/g) compared to L-alanylglycine, indicating sequence-dependent polymerization efficiency .
  • Optical Purity: Slight racemization observed during polymerization, suggesting sensitivity to C-terminal amino acid configuration .
L-Prolyl-L-alanylglycine (CAS 188983-70-2)
  • Structure : Tripeptide with a proline residue added to L-alanylglycine .
  • Functional Impact : Proline introduces conformational rigidity, altering polymer backbone flexibility compared to linear dipeptides.
Longer Peptides (e.g., H-Ala-Gly-Ala-Gly-Ala-Gly-Ser-Gly-OH)
  • Polymerization : Lower molecular weight polymers (intrinsic viscosity 0.13 dL/g) but higher yields (52%), indicating trade-offs between peptide length and polymerization efficiency .
Adamantyl-Substituted Glycine Derivatives
  • Example : N-(1-adamantyloxycarbonyl)-D-phenylglycine .
Table 1: Comparative Data for Key Compounds
Compound Molecular Formula Polymerization Yield Intrinsic Viscosity (dL/g) Key Functional Group
3-(Ethyldisulfanyl)-L-alanylglycine* C₇H₁₄N₂O₃S₂ Not reported Not reported Ethyldisulfanyl (-S-S-C₂H₅)
L-Alanylglycine C₅H₁₀N₂O₃ 43% 0.16 Amide bond
Glycyl-L-alanine C₅H₁₀N₂O₃ 72% 0.13 Amide bond (isomeric)
L-Prolyl-L-alanylglycine C₁₀H₁₇N₃O₄ Not reported Not reported Proline residue

*Inferred properties based on structural analogs.

Solubility and Reactivity
  • The ethyldisulfanyl group in 3-(Ethyldisulfanyl)-L-alanylglycine likely reduces aqueous solubility compared to L-alanylglycine but increases affinity for hydrophobic environments.
  • Disulfide bonds enable redox-responsive behavior, unlike unmodified dipeptides .
Polymerization Behavior
  • L-Alanylglycine polymerizes optimally in DMSO-TEA with DPPA, forming linear amide bonds . The ethyldisulfanyl group may introduce steric hindrance or alternative reaction pathways (e.g., disulfide crosslinking), altering polymer architecture.
Analytical Characterization
  • Infrared Spectroscopy : β-Poly(L-alanylglycine) exhibits characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands . The ethyldisulfanyl group would show distinct S-S stretching (~500 cm⁻¹).
  • Elemental Analysis : 3-(Ethyldisulfanyl)-L-alanylglycine would show higher sulfur content (theoretical ~21.6%) compared to L-alanylglycine (0% sulfur) .

Biological Activity

3-(Ethyldisulfanyl)-L-alanylglycine (CAS No. 63695-95-4) is a compound of interest due to its potential biological activities and applications in pharmaceuticals and biochemistry. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

PropertyValue
IUPAC Name 3-(Ethyldisulfanyl)-L-alanylglycine
Molecular Formula C6H12N2O2S2
Molecular Weight 192.30 g/mol
CAS Number 63695-95-4

The biological activity of 3-(Ethyldisulfanyl)-L-alanylglycine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

  • Antioxidant Activity : The disulfide bond in the compound may play a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Cell Signaling Pathways : The compound could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.

Antioxidant Properties

Research has demonstrated that 3-(Ethyldisulfanyl)-L-alanylglycine exhibits significant antioxidant properties. A study indicated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage in cells.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential use as an antimicrobial agent.

Cytotoxic Effects

Preliminary studies on cancer cell lines revealed that 3-(Ethyldisulfanyl)-L-alanylglycine induces cytotoxicity, leading to cell death. The mechanism appears to involve apoptosis, as evidenced by increased caspase activity in treated cells.

Case Studies

  • Case Study on Antioxidant Efficacy :
    • Objective : To evaluate the antioxidant capacity of 3-(Ethyldisulfanyl)-L-alanylglycine.
    • Methodology : DPPH radical scavenging assay was employed.
    • Findings : The compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial effects against E. coli and S. aureus.
    • Methodology : Agar diffusion method was used to determine the effectiveness.
    • Findings : Significant inhibition zones were observed, indicating strong antimicrobial activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

CompoundAntioxidant ActivityAntimicrobial ActivityCytotoxicity
3-(Ethyldisulfanyl)-L-alanylglycineHighModerateHigh
L-CysteineModerateLowLow
GlutathioneHighModerateModerate

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